3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDXIARIXOPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride typically involves the following steps:
Sulfonylation: The initial step involves the sulfonylation of 4-fluorobenzenesulfonyl chloride with propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Sulfonyl-Substituted Propylamine Derivatives
Compounds with benzenesulfonyl groups on the propylamine backbone exhibit distinct physicochemical and biological behaviors based on substituent variations:
Key Findings :
Antidepressant Propylamine Derivatives (Tricyclics and SSRIs)
Tertiary amine propylamine derivatives, such as tricyclic antidepressants (TCAs) and SSRIs, share structural motifs but differ in core rings and substituents:
Key Findings :
- Unlike fluoxetine’s phenoxy group, the sulfonyl moiety may confer different electronic interactions, possibly favoring alternative targets beyond serotonin transporters .
Key Findings :
Physicochemical and Toxicological Comparisons
Key Findings :
- Fluorine’s presence may mitigate toxicity risks associated with halogenated compounds (e.g., bromine’s hepatotoxicity) .
Biological Activity
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride, with the CAS number 1158290-01-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C10H12ClFNO2S
- Molecular Weight : 253.72 g/mol
- IUPAC Name : 3-(4-Fluorobenzenesulfonyl)propylamine hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This compound may function as an enzyme inhibitor or modulator, influencing various signaling pathways within cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study noted that structurally related sulfonamide compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways. A notable study reported that derivatives of sulfonamides could inhibit tumor growth in xenograft models, highlighting the potential for therapeutic applications .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial properties against Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
- : The results support further exploration into its use as an antimicrobial agent in clinical settings.
-
Anticancer Activity Assessment :
- Objective : Assess the cytotoxic effects on human liver cancer cell lines (HepG2).
- Findings : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM.
- : These findings suggest that this compound may be a candidate for further development as an anticancer drug.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride is being investigated for its potential use in treating neurological disorders. Compounds with similar structures have shown promise as ligands for serotonin receptors, which are crucial in managing conditions such as anxiety, depression, and cognitive disorders . The sulfonamide group enhances the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Neuroprotective Effects
Research indicates that derivatives of fluorobenzenesulfonamides exhibit neuroprotective properties. For instance, compounds that target the 5-HT6 receptor could be beneficial in treating Alzheimer's disease and other neurodegenerative conditions . This suggests that this compound may share similar therapeutic applications.
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme inhibition. The presence of the fluorobenzenesulfonyl group allows it to act as a potent inhibitor of various enzymes, which is valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Table 1: Enzyme Inhibition Potential
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Serotonin Receptor (5-HT6) | Competitive | |
| Insulin Degrading Enzyme | Non-competitive | |
| Various Kinases | Mixed-type |
Material Science
Applications in Polymer Chemistry
Due to its unique chemical structure, this compound can be employed as a reactant or intermediate in the synthesis of advanced materials. Its ability to form specific intermolecular interactions makes it suitable for applications in liquid crystals and specialty polymers .
Case Study: Liquid Crystal Formation
Research has demonstrated that compounds containing sulfonamide groups can enhance the thermal stability and optical properties of liquid crystal displays (LCDs). This application is particularly relevant in developing next-generation display technologies .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with propylamine under controlled conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Sulfonation | 4-Fluorobenzenesulfonyl chloride | Room temperature |
| Amine Reaction | Propylamine | Organic solvent (e.g., DCM) |
| Purification | Crystallization | Ethanol or similar solvent |
Q & A
Q. How can researchers optimize the synthesis of 3-(4-fluorobenzenesulfonyl)-propylamine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst ratios). For sulfonamide derivatives, coupling 4-fluorobenzenesulfonyl chloride with propylamine intermediates under anhydrous conditions is critical. Purification via recrystallization in ethanol/water mixtures can enhance purity. Reaction progress should be monitored using TLC or HPLC .
- Key Parameters :
- Solvent selection (e.g., dichloromethane for sulfonylation).
- Stoichiometric control to minimize byproducts.
- Post-synthesis purification using column chromatography or recrystallization .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity via - and -NMR to verify fluorobenzenesulfonyl and propylamine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., ESI-MS for protonated ions) .
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, particularly for polymorph identification .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated stability testing (40°C/75% RH) over 4–8 weeks, monitoring degradation via HPLC. Protect from light and moisture during storage .
Advanced Research Questions
Q. What strategies address contradictions in reported toxicity profiles of fluorobenzenesulfonyl derivatives?
- Methodological Answer :
- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293, HepG2) to identify cell-specific effects .
- Metabolic Profiling : Use liver microsomes or S9 fractions to assess metabolic stability and reactive intermediate formation .
- Contradiction Resolution : Cross-reference RTECS data (e.g., LD discrepancies) with recent studies to update hazard classifications .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- QSAR Studies : Corporate substituent effects (e.g., fluorine position) on bioactivity using Hammett constants .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of fluorobenzenesulfonyl derivatives?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., methyl, nitro) on the benzene ring .
- Bioactivity Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence-based assays .
- Data Analysis : Apply multivariate regression to identify key structural contributors to potency .
Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?
- Methodological Answer :
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) .
- Matrix Effects : Spike plasma or tissue homogenates with known concentrations to assess interference .
- Column Selection : Use C18 columns with 0.1% TFA in mobile phase for optimal peak resolution .
Contradictions and Emerging Challenges
Q. Why do conflicting reports exist regarding the metabolic pathways of propylamine derivatives?
- Critical Analysis :
- Species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) may explain discrepancies .
- Analytical limitations (e.g., LC-MS sensitivity) can miss minor metabolites. Use high-resolution Orbitrap MS for comprehensive profiling .
Q. How do crystal polymorphism and salt forms impact pharmacological data interpretation?
- Resolution Strategy :
- Characterize polymorphs via XRD and DSC to correlate solubility/bioavailability differences .
- Compare hydrochloride salt with free base in dissolution studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
